molecular formula C22H23NO5 B2882895 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid CAS No. 1879010-83-9

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid

货号: B2882895
CAS 编号: 1879010-83-9
分子量: 381.428
InChI 键: CSGODWZOMIZKFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid is a fluorinated piperidine derivative featuring two critical functional groups: a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methoxy-4-carboxylic acid substituent on the piperidine ring. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The 4-methoxy and 4-carboxylic acid groups confer unique steric and electronic properties, making this compound valuable in medicinal chemistry for drug design, particularly as a building block for peptidomimetics or enzyme inhibitors. Its molecular formula is C₂₃H₂₃NO₅, with a molecular weight of 401.44 g/mol (estimated from analogous structures in ).

属性

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-22(20(24)25)10-12-23(13-11-22)21(26)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGODWZOMIZKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879010-83-9
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Ring Formation and Methoxy Group Introduction

The 4-methoxypiperidine-4-carboxylic acid core is typically synthesized through cyclization reactions or modification of commercially available piperidine derivatives. A two-step approach involves:

  • Methoxy group installation : Treatment of 4-hydroxypiperidine-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate achieves O-methylation.
  • Carboxylic acid protection : The carboxylic acid group is often protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions during subsequent steps.

Alternative routes employ Grignard reagents to construct the piperidine ring, though these methods show lower yields (≤45%) compared to direct functionalization of preformed piperidine systems.

Fmoc Protection Methodology

The fluorenylmethyloxycarbonyl (Fmoc) group is introduced via nucleophilic substitution using Fmoc chloride (Fmoc-Cl) or Fmoc-Osu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide). Optimal conditions involve:

Reagent Solvent Base Time Yield
Fmoc-Cl (1.2 eq) DCM DIEA (3 eq) 2 hr 78%
Fmoc-Osu (1.1 eq) DMF - 4 hr 82%

Reaction monitoring via thin-layer chromatography (TLC) shows complete consumption of starting material within these timeframes when using 4-dimethylaminopyridine (DMAP) as a catalyst.

Stepwise Preparation Protocol

Starting Material Preparation

Commercial 4-hydroxypiperidine-4-carboxylic acid is purified through recrystallization from ethanol/water (3:1 v/v) before use. Nuclear magnetic resonance (NMR) analysis confirms purity:

  • ¹H NMR (400 MHz, D₂O) : δ 3.82 (s, 1H, OH), 3.45–3.38 (m, 4H, piperidine H), 2.95–2.88 (m, 2H), 2.12–2.05 (m, 2H).

Methylation Reaction

In a 100 mL round-bottom flask:

  • Dissolve 4-hydroxypiperidine-4-carboxylic acid (5.0 g, 31.2 mmol) in anhydrous DMF (30 mL)
  • Add methyl iodide (4.3 mL, 68.6 mmol) and K₂CO₃ (8.6 g, 62.4 mmol)
  • Stir at 40°C for 12 hr under nitrogen
  • Quench with ice-water (100 mL), extract with ethyl acetate (3×50 mL)
  • Dry over MgSO₄ and concentrate

Yield : 4.7 g (85%) of white crystalline solid
¹H NMR (400 MHz, CDCl₃) : δ 3.69 (s, 3H, OCH₃), 3.52–3.45 (m, 4H), 2.91–2.84 (m, 2H), 2.21–2.14 (m, 2H).

Fmoc Protection

  • Dissolve 4-methoxypiperidine-4-carboxylic acid (3.0 g, 17.2 mmol) in DCM (25 mL)
  • Add Fmoc-Cl (4.4 g, 17.2 mmol) and DIEA (6.0 mL, 34.4 mmol)
  • Stir at room temperature for 2 hr
  • Wash with 1M HCl (2×30 mL), saturated NaHCO₃ (2×30 mL), brine (1×30 mL)
  • Dry over Na₂SO₄ and concentrate

Yield : 5.8 g (89%)
High-performance liquid chromatography (HPLC) : 98.2% purity (C18 column, 70% MeCN/H₂O).

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Critical NMR signals confirm successful synthesis:

Nucleus Chemical Shift (δ) Multiplicity Assignment
¹H 7.75–7.25 m Fmoc aromatic H
¹H 4.40–4.20 m Fmoc CH₂
¹³C 156.8 s Carbamate C=O
¹³C 172.4 s Carboxylic acid C=O

The absence of peaks at δ 3.82 (hydroxyl proton) and presence of the OCH₃ signal at δ 3.69 confirm complete methylation.

Mass Spectrometric Validation

Electrospray ionization mass spectrometry (ESI-MS) shows:

  • Calculated for C₂₃H₂₃NO₅ : 401.16 [M+H]⁺
  • Observed : 401.2 [M+H]⁺
  • Fragmentation pattern : Loss of Fmoc group (Δm/z 222.1) confirms carbamate linkage.

Comparative Analysis of Synthetic Routes

Solvent Effects on Fmoc Protection

Reaction efficiency varies significantly with solvent polarity:

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 89 98.2
DMF 36.7 82 97.5
THF 7.52 68 95.1

Polar aprotic solvents like DMF accelerate reaction rates but increase epimerization risk, making DCM the preferred choice for stereosensitive syntheses.

Temperature Optimization

Elevated temperatures (40–50°C) reduce reaction time but promote Fmoc group decomposition:

Temperature (°C) Time (hr) Yield (%) Byproducts (%)
25 2 89 <1
40 1 85 3
50 0.5 72 8

Applications in Peptide Synthesis

The compound serves as a constrained amino acid analogue in solid-phase peptide synthesis (SPPS):

  • Coupling efficiency : Achieves >95% incorporation using HBTU/DIEA activation
  • Aggregation suppression : The 4-methoxy group reduces β-sheet formation in difficult sequences
  • Stereochemical stability : No observed epimerization during standard Fmoc removal with 20% piperidine

Comparative studies show enhanced performance over non-methoxylated analogues in synthesizing transmembrane peptide domains.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid is employed in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

作用机制

The mechanism by which 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional similarities of this compound to other Fmoc-protected piperidine derivatives are summarized below. Key differences lie in substituent groups, ring modifications, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Applications CAS No./Reference
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid - 4-Methoxy
- 4-Carboxylic acid
Peptide synthesis, enzyme inhibitor scaffolds N/A (Target Compound)
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-4-tertbutyl peroxide - 4-tert-Butyl peroxide (replaces methoxy/carboxylic acid) Reactive intermediate for radical reactions; lower yield (68%) in synthesis N/A
4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-1-(4-methoxybenzyl)-4-piperidinecarboxylic acid - 4-Amino-Fmoc
- 1-(4-Methoxybenzyl)
Targeted drug delivery (benzyl group enhances lipophilicity) MFCD08751575
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid - Piperazine ring (replaces piperidine)
- Acetic acid side chain
Chelating agent; used in metal-catalyzed reactions 180576-05-0
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-methylpiperidine-3-carboxylic acid - 6-Methyl
- 3-Carboxylic acid
Conformational studies; steric hindrance impacts binding affinity 799814-32-7
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid hydrochloride - 4-Amino-Fmoc
- Hydrochloride salt
Improved aqueous solubility for biochemical assays 368866-09-5
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic acid - 4-Oxazole ring fused to piperidine
- 5-Carboxylic acid
Heterocyclic drug design; enhanced electronic properties 2137862-31-6

Key Findings from Research

Reactivity and Stability :

  • The tert-butyl peroxide derivative () is more reactive but less stable than the target compound’s methoxy group, limiting its use in long-term storage.
  • Hydrochloride salts (e.g., ) exhibit superior solubility in aqueous buffers compared to free carboxylic acids, making them preferable for in vitro studies.

Synthetic Utility :

  • Piperazine-based analogs () are favored in coordination chemistry due to their nitrogen-rich structure, whereas piperidine derivatives are more common in peptidomimetics.
  • Oxazole-containing derivatives () show enhanced π-π stacking interactions in enzyme binding pockets, as demonstrated in kinase inhibitor studies.

Biological Interactions :

  • The 4-methoxybenzyl group in increases membrane permeability, critical for central nervous system-targeting drugs.
  • Methyl substituents (e.g., ) introduce steric effects that can either enhance or disrupt target binding, depending on the scaffold.

Table 2: Physicochemical Properties

Property Target Compound tert-Butyl Peroxide () Piperazine-Acetic Acid () Hydrochloride Salt ()
Molecular Weight ~401.44 g/mol 394.47 g/mol 350.38 g/mol 402.87 g/mol
Solubility Low in water Insoluble in water Moderate in DMSO High in aqueous buffers
Key Application Peptide synthesis Radical reactions Metal chelation Biochemical assays

生物活性

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid, commonly referred to as Fmoc-4-methoxypiperidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C₁₉H₁₇NO₄
  • Molecular Weight : 323.34 g/mol
  • CAS Number : 1025434-04-1
  • Structure : The compound features a piperidine ring, a methoxy group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Antibacterial Properties

Research has indicated that derivatives of this compound exhibit notable antibacterial activity. A related study on similar compounds demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs were found to outperform traditional antibiotics like ofloxacin and ciprofloxacin in mouse models infected with Staphylococcus aureus and Pseudomonas aeruginosa .

Cytotoxicity and Safety Profile

The cytotoxic effects of the compound have been evaluated in various studies. In vitro assays showed that while certain derivatives exhibited antibacterial properties, they also displayed cytotoxicity towards mammalian cells. This dual activity necessitates careful consideration when developing therapeutic applications .

The mechanism by which these compounds exert their antibacterial effects appears to involve the inhibition of bacterial topoisomerases. This inhibition disrupts DNA replication and transcription processes in bacteria, leading to cell death. Additionally, some studies have suggested that these compounds may induce oxidative stress within bacterial cells .

Case Study 1: Efficacy Against Multidrug-Resistant Bacteria

A recent study focused on the efficacy of related carbazole derivatives against multidrug-resistant strains of Klebsiella pneumoniae and Escherichia coli. The results indicated significant reductions in bacterial load in infected mice models treated with these compounds, showcasing their potential as alternatives to conventional antibiotics in treating resistant infections .

Table: Summary of Biological Activities

Activity Observed Effect Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityExhibited cytotoxic effects on mammalian cells
Topoisomerase InhibitionDisruption of bacterial DNA processes
Efficacy in vivoSignificant reduction in bacterial load in mouse models

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, the Fmoc group is introduced early to protect the amine, followed by functionalization of the piperidine ring. Purification often employs gradient column chromatography (e.g., pentane:EtOAc systems) to isolate intermediates and final products . Yield optimization requires strict control of reaction temperatures (0–25°C) and anhydrous conditions. Purity is validated via HPLC (>95%) and NMR spectroscopy .

Q. How does the methoxy group at the 4-position of the piperidine ring influence the compound’s physicochemical properties?

  • Methodological Answer : The methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol) compared to non-substituted analogs. This is critical for biological assays requiring aqueous compatibility. Computational logP calculations (e.g., using ChemAxon) predict a logP of ~2.1, balancing hydrophilicity for solubility and lipophilicity for membrane permeability .

Q. What analytical techniques are recommended for confirming stereochemical integrity?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can detect diastereotopic protons and confirm ring conformation .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
  • Circular Dichroism (CD) : Validates enantiopurity in solution-phase studies .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Store at -20°C under inert gas (argon) to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize epimerization during Fmoc deprotection?

  • Methodological Answer : Epimerization risks increase under basic conditions. Use mild deprotection reagents (20% piperidine in DMF) at 0°C for ≤30 minutes. Monitor by LC-MS for byproducts. Stabilize intermediates via temporary Boc protection if necessary .

Q. What computational strategies predict the compound’s interaction with protease targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., HIV-1 protease).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and guide SAR .

Q. How can contradictory solubility data in literature be resolved?

  • Methodological Answer :

  • Solubility Assays : Perform shake-flask experiments in buffered solutions (pH 2–10) with UV-Vis quantification.
  • Thermal Analysis : Use DSC to identify polymorphic forms affecting solubility .
  • Co-Solvent Screening : Test DMSO, ethanol, or PEG-400 blends to enhance solubility for in vivo studies .

Q. What strategies differentiate this compound’s bioactivity from structurally similar analogs?

  • Methodological Answer :

  • SAR Studies : Compare IC50_{50} values against analogs (e.g., benzoxazepine or phenylalanine derivatives) in enzymatic assays .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation rates .
  • Selectivity Profiling : Screen against off-target receptors (e.g., GPCRs) via radioligand binding assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。